molecular formula C20H14Cl2N2O3 B2624830 4-chloro-2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-72-6

4-chloro-2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2624830
CAS No.: 899984-72-6
M. Wt: 401.24
InChI Key: LKGLOWHRKVOXEQ-UHFFFAOYSA-N
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Description

4-chloro-2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C20H14Cl2N2O3 and its molecular weight is 401.24. The purity is usually 95%.
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Biological Activity

4-Chloro-2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H24Cl2N3O\text{C}_{21}\text{H}_{24}\text{Cl}_2\text{N}_3\text{O}

This compound features a furan ring and a pyrazolo[1,5-c][1,3]oxazine moiety, which are known to enhance biological activity through various mechanisms.

1. Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. Studies have shown that related compounds can induce apoptosis in various cancer cell lines. For instance:

  • Cytotoxicity : The compound was tested against cervical HeLa and prostate DU 205 cancer cell lines, demonstrating notable cytotoxicity with IC50 values comparable to established chemotherapeutics .
CompoundCell LineIC50 (µg/mL)
4-Chloro-2-(...)HeLa31.4
4-Chloro-2-(...)DU 20528.5

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its structural similarity to other pyrazole derivatives known for COX inhibition. A study evaluated its efficacy in reducing inflammation in carrageenan-induced edema models:

  • Inhibition of COX Enzymes : The compound showed selective inhibition of COX-2 over COX-1, with an IC50 value of approximately 0.02 μM, indicating its potential as a safer alternative to traditional NSAIDs .
CompoundCOX Inhibition (IC50)Selectivity Index
4-Chloro-2-(...)0.02 μMHigh

3. Antimicrobial Activity

The antimicrobial properties of the compound were assessed through various assays against bacterial strains:

  • Bacterial Inhibition : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL against Gram-positive and Gram-negative bacteria .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, researchers synthesized several derivatives of the base compound to evaluate their anticancer properties. Among these derivatives, one showed an enhanced ability to inhibit cell proliferation in breast cancer cell lines by inducing G0/G1 phase arrest.

Case Study 2: Anti-inflammatory Mechanism

A study conducted on rats demonstrated that the administration of the compound significantly reduced paw edema compared to control groups. Histopathological analysis showed minimal damage to gastric mucosa, supporting its gastrointestinal safety profile.

Properties

IUPAC Name

4-chloro-2-[9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O3/c21-11-3-5-17(25)13(8-11)15-10-16-14-9-12(22)4-6-18(14)27-20(24(16)23-15)19-2-1-7-26-19/h1-9,16,20,25H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGLOWHRKVOXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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